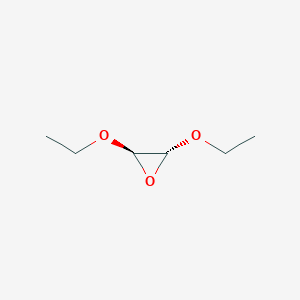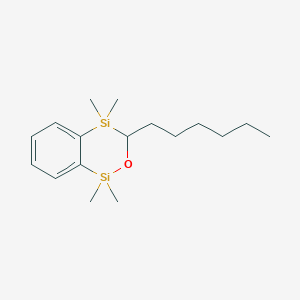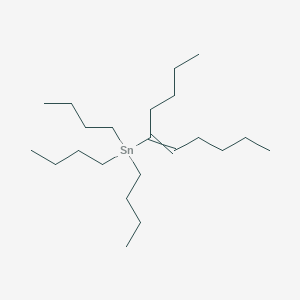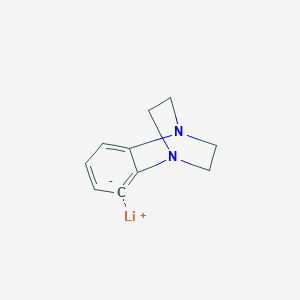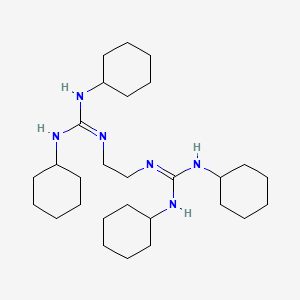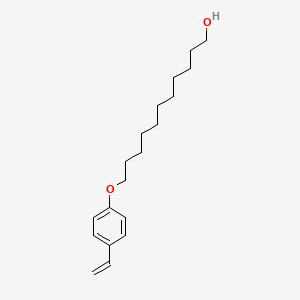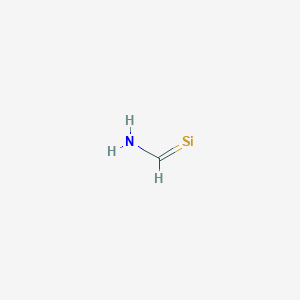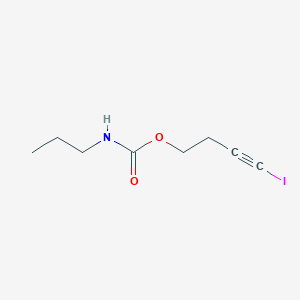
4-Iodobut-3-yn-1-yl propylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodobut-3-yn-1-yl propylcarbamate is a chemical compound with the molecular formula C8H12INO2. It is a member of the carbamate family and is known for its applications in various industrial and scientific fields. This compound is characterized by the presence of an iodine atom, a butynyl group, and a propylcarbamate moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobut-3-yn-1-yl propylcarbamate can be achieved through several methods. One common approach involves the reaction of 4-iodobut-3-yn-1-ol with propyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodobut-3-yn-1-yl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding but-3-yn-1-yl propylcarbamate.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: But-3-yn-1-yl propylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Iodobut-3-yn-1-yl propylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is utilized in the production of specialty chemicals and as a preservative in certain formulations.
Mécanisme D'action
The mechanism of action of 4-Iodobut-3-yn-1-yl propylcarbamate involves its interaction with specific molecular targets. The iodine atom and the carbamate group play crucial roles in its reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic functions. This mechanism is particularly relevant in its antimicrobial and antifungal activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate compound with similar antifungal properties.
Propamocarb: A carbamate pesticide used in agriculture.
Uniqueness
4-Iodobut-3-yn-1-yl propylcarbamate is unique due to its specific structural features, such as the presence of both an iodine atom and a butynyl group
Propriétés
Numéro CAS |
138248-79-0 |
|---|---|
Formule moléculaire |
C8H12INO2 |
Poids moléculaire |
281.09 g/mol |
Nom IUPAC |
4-iodobut-3-ynyl N-propylcarbamate |
InChI |
InChI=1S/C8H12INO2/c1-2-6-10-8(11)12-7-4-3-5-9/h2,4,6-7H2,1H3,(H,10,11) |
Clé InChI |
ZABZIHZUWOERSU-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)OCCC#CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


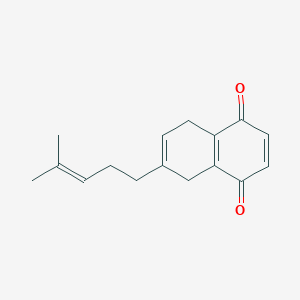
![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
![3-[(Benzylamino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14275433.png)
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)
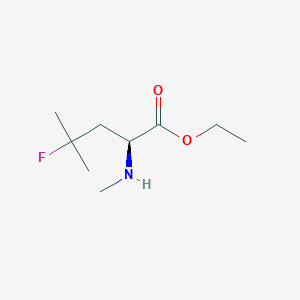
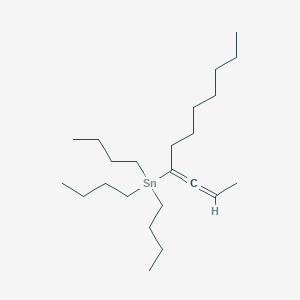
![Thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl-, 6,6-dioxide](/img/structure/B14275460.png)
